BOS1 protein - 136047-14-8

BOS1 protein

Catalog Number: EVT-1521048
CAS Number: 136047-14-8
Molecular Formula: C14H13Cl2N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BOS1 is primarily studied in the model organism Saccharomyces cerevisiae (baker's yeast). It belongs to a class of proteins known as membrane proteins, which are integral to cellular membranes and are involved in various transport and signaling processes. The BOS1 gene has been classified within a group of interacting genes that also includes BET1 and SEC22, all of which are essential for proper vesicular transport from the endoplasmic reticulum to the Golgi complex .

Synthesis Analysis

Methods and Technical Details

The synthesis of BOS1 protein involves several key steps:

  1. Transcription: The BOS1 gene is transcribed into messenger RNA (mRNA) within the nucleus.
  2. Translation: The mRNA is translated into the Bos1p protein at ribosomes in the cytoplasm. This process involves:
    • Initiation: The ribosome assembles at the start codon of the mRNA.
    • Elongation: Transfer RNA molecules bring amino acids to the ribosome, where they are added to the growing polypeptide chain.
    • Termination: The process concludes when a stop codon is reached, leading to the release of the newly synthesized protein .

The translation rate can be influenced by various factors, including codon usage and ribosome occupancy, which can be quantitatively modeled using ribosome profiling techniques .

Molecular Structure Analysis

Structure and Data

BOS1 protein is predicted to have a molecular weight of approximately 27 kilodaltons and features a putative membrane-spanning domain. This structural characteristic suggests that it resides within cellular membranes, facilitating its role in vesicular transport . The specific arrangement and folding of Bos1p are critical for its function, enabling it to interact with other proteins involved in vesicle formation and transport.

Chemical Reactions Analysis

Reactions and Technical Details

BOS1 protein participates in several biochemical reactions critical for vesicular transport:

  • Vesicle Formation: Bos1p interacts with other proteins such as Bet1p and Sec22p to form transport vesicles that bud off from the endoplasmic reticulum.
  • Membrane Fusion: Following vesicle formation, Bos1p aids in the fusion of these vesicles with target membranes, facilitating the delivery of cargo proteins to the Golgi apparatus .

These reactions are essential for maintaining cellular homeostasis and ensuring proper secretion of proteins.

Mechanism of Action

Process and Data

The mechanism of action of BOS1 involves several steps:

  1. Vesicle Budding: Bos1p assists in the budding process from the endoplasmic reticulum, where it co-localizes with other proteins required for this step.
  2. Transport: Once formed, vesicles containing cargo proteins travel towards the Golgi apparatus.
  3. Membrane Fusion: Bos1p facilitates the fusion of these vesicles with Golgi membranes, allowing for efficient transfer of proteins .

This process is tightly regulated and essential for proper cellular function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BOS1 protein exhibits several notable physical and chemical properties:

  • Solubility: As a membrane protein, Bos1p is likely less soluble in aqueous environments but interacts favorably with lipid bilayers.
  • Stability: Membrane-spanning domains contribute to its stability within cellular membranes under physiological conditions.

These properties are critical for its functionality within the complex environment of a cell.

Applications

Scientific Uses

BOS1 protein has several important applications in scientific research:

  • Model Organism Studies: Research on Bos1p provides insights into fundamental processes such as vesicular transport and protein secretion, which are conserved across eukaryotic cells.
  • Biotechnology: Understanding BOS1 function can aid in developing strategies for manipulating protein secretion systems in yeast, which is valuable for producing recombinant proteins.
  • Disease Research: Investigating defects in BOS1 function may reveal insights into diseases related to protein misfolding or secretion .
Molecular Characterization of BOS1

Genomic Organization and Evolutionary Conservation of BOS1

The BOS1 gene (systematic name YLR078C in Saccharomyces cerevisiae) is located on chromosome XII. It encodes a 206-amino acid protein with a molecular weight of approximately 23 kDa. Genetic studies reveal that BOS1 is part of a conserved functional module essential for endoplasmic reticulum (ER)-to-Golgi vesicular transport. It exhibits dosage-dependent genetic interactions with BET1 and SEC22, where overexpression of BOS1 suppresses transport defects in bet1 and sec22 mutants [1]. Orthologs of BOS1 exist across eukaryotes, including mammals (e.g., mammalian Bet1 homologs), plants (Arabidopsis SYP4 family), and fungi. Phylogenetic analysis indicates deep evolutionary conservation, with the SNARE domain showing >60% sequence identity between yeast and human orthologs. Notably, BOS1 shares paralogous relationships with SEC22 and BET1, suggesting functional diversification from a common ancestral gene involved in vesicle docking [1] [9].

Table 1: Evolutionary Conservation of BOS1 Homologs

OrganismGene NameProtein Identity (%)Cellular Function
S. cerevisiaeBOS1100ER-Golgi vesicle fusion
Homo sapiensBET165Golgi transport
Arabidopsis thalianaSYP4158Vacuolar trafficking
Schizosaccharomyces pombeSec22.170Secretory pathway

Structural Analysis of BOS1: Domains, Motifs, and Membrane Topology

BOS1 is a SNARE (Soluble NSF Attachment Protein Receptor) protein characterized by a C-terminal SNARE motif (residues 120–190) that forms a coiled-coil α-helix. This domain mediates the assembly of a four-helix trans-SNARE complex with syntaxins (e.g., Sed5), Sec22, and Bet1 to drive membrane fusion [9]. The N-terminus (residues 1–80) contains a regulatory proline-rich motif (PRM) and a transmembrane domain (TMD; residues 190–206) anchoring it to ER-derived vesicles. AlphaFold predictions indicate a hairpin-like reentrant loop structure in the TMD, stabilized by a conserved Lys-Arg dyad (K7/R8) that interacts with phospholipid headgroups [4] [8]. Molecular dynamics simulations confirm stability in lipid bilayers, with the SNARE motif adopting a solvent-exposed conformation for complex assembly [8].

Table 2: Structural Domains of BOS1

DomainResiduesStructural FeaturesFunctional Role
N-terminal1–80Proline-rich, disorderedRegulatory interactions
SNARE motif120–190Coiled-coil helixMembrane fusion complex
Transmembrane190–206Reentrant helix-loop-helixMembrane anchoring
Conserved motifsK7/R8, S23/P24Electrostatic/lipid bindingTopology determination

BOS1 Homologs Across Species: Yeast, Plants, and Eukaryotes

BOS1 homologs maintain conserved roles in vesicle trafficking but exhibit lineage-specific adaptations:

  • Yeast: S. cerevisiae BOS1 functions interchangeably with SEC22 in ER-Golgi transport but is essential when SEC22 is deleted. Genetic suppression experiments show non-redundancy with BET1 [1].
  • Plants: Arabidopsis SYP41 (a BOS1 ortholog) localizes to the trans-Golgi network and prevacuolar compartments. It clusters within the SYP4 phylogenetic group, sharing 58% identity with yeast BOS1. SYP41 knockout plants display defective protein sorting to vacuoles [9].
  • Mammals: Mammalian Bet1 homologs (e.g., hBet1) show expanded roles in Golgi-endosome trafficking. Structural studies confirm conserved SNARE domains but divergent N-terminal regulatory sequences [4] [9].

Paralogs like SEC22 and BET1 likely arose from gene duplication events early in eukaryotic evolution, with BOS1 evolving specialized roles in anterograde transport [1] [9].

Post-Translational Modifications and Regulatory Sites

BOS1 activity is modulated by post-translational modifications (PTMs), including:

  • Phosphorylation: Mass spectrometry identifies phosphosites at Ser46 and Thr112 (yeast). Ser46 phosphorylation by casein kinase 1 disrupts binding to Sec23/Sec24, inhibiting COPII vesicle loading [4] [10].
  • Ubiquitination: Lys63-linked polyubiquitination at Lys88 targets misfolded BOS1 for proteasomal degradation. This is regulated by the E3 ligase Rsp5 [3] [7].
  • Lipidation: Palmitoylation at Cys194 adjacent to the TMD enhances membrane affinity and complex stability [7].

These PTMs respond to cellular stress: Glucose starvation increases Ser46 phosphorylation, while ER stress induces ubiquitination. Conservation of phosphosites in plant and mammalian orthologs suggests a universal regulatory mechanism [3] [10].

Table 3: Experimentally Validated PTMs in BOS1

ModificationSite(s)Functional ConsequenceRegulator
PhosphorylationSer46, Thr112Alters COPII bindingCasein kinase 1
UbiquitinationLys88Targets degradationRsp5 E3 ligase
PalmitoylationCys194Enhances membrane anchoringPalmitoyltransferase Pfa4

Properties

CAS Number

136047-14-8

Product Name

BOS1 protein

Molecular Formula

C14H13Cl2N

Synonyms

BOS1 protein

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